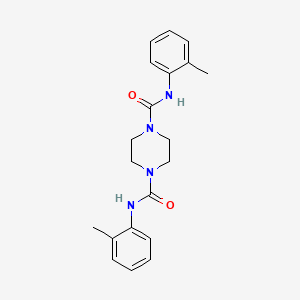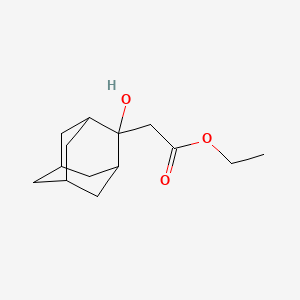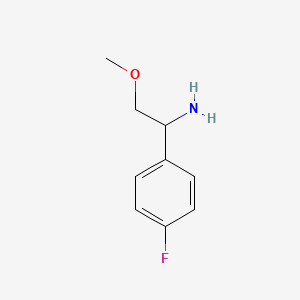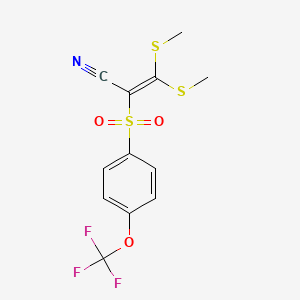
N-(2-Methylphenyl)(4-(N-(2-methylphenyl)carbamoyl)piperazinyl)formamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Molecular Structure Analysis
The molecular structure details of this compound are not available in the sources I found .Chemical Reactions Analysis
Information on the chemical reactions involving this compound is not available .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound are not detailed in the sources I found .Aplicaciones Científicas De Investigación
DNA Interaction and Fluorescent Staining
- DNA Minor Groove Binding: The synthetic dye Hoechst 33258, which has structural similarities with N-(2-Methylphenyl)(4-(N-(2-methylphenyl)carbamoyl)piperazinyl)formamide, is known for its strong binding to the minor groove of double-stranded B-DNA. This compound and its analogs are extensively used in cellular biology for DNA staining due to their ability to enter cells readily and bind to DNA, highlighting its potential application in molecular biology and genetic analysis (Issar & Kakkar, 2013).
Environmental and Biological Activity
- Biological Effects of Formamide Derivatives: Kennedy (2001) provides a comprehensive review of the toxicology and biological effects of acetamide, formamide, and their derivatives, suggesting the importance of these compounds in biological research and their potential environmental impact. This insight might indicate the relevance of studying compounds like this compound in similar contexts (Kennedy, 2001).
Pharmaceutical Research and Drug Design
- Role in Drug Design: Piperazine derivatives are known for their role in the design of antipsychotic agents. This review highlights how arylalkyl substituents, a structural feature similar to this compound, can improve the potency and selectivity of agents binding at D(2)-like receptors, indicating its potential role in the development of new pharmaceuticals (Sikazwe et al., 2009).
- Piperazine-Based Anti-Mycobacterial Activity: Piperazine, as a core structural component, plays a significant role in medicinal chemistry, particularly in the development of anti-mycobacterial compounds. This review elucidates the design, rationale, and structure-activity relationship of potent piperazine-based anti-TB molecules, which may provide insights for the study and application of related compounds like this compound (Girase et al., 2020).
Water Treatment and Environmental Applications
- Nanofiltration Membranes: Piperazine-based nanofiltration membranes are gaining attention due to their potential in environmental applications such as water purification. This review discusses the formation mechanisms, performance, and applications of these membranes, indicating the relevance of studying compounds like this compound in the context of environmental science and technology (Shao et al., 2022).
Mecanismo De Acción
Direcciones Futuras
Propiedades
IUPAC Name |
1-N,4-N-bis(2-methylphenyl)piperazine-1,4-dicarboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24N4O2/c1-15-7-3-5-9-17(15)21-19(25)23-11-13-24(14-12-23)20(26)22-18-10-6-4-8-16(18)2/h3-10H,11-14H2,1-2H3,(H,21,25)(H,22,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DJMRNOQXUPSDLZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1NC(=O)N2CCN(CC2)C(=O)NC3=CC=CC=C3C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
352.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-(6,7-Dihydro-5H-pyrrolo[2,1-c][1,2,4]triazol-3-ylmethyl)benzimidazole](/img/structure/B2426833.png)

![(1R)-1-(2-Bicyclo[3.1.0]hexanyl)ethanamine](/img/structure/B2426837.png)

![2-((1-(2-methoxyphenyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)thio)-N-(naphthalen-1-yl)acetamide](/img/no-structure.png)

![3-(4-ethylphenyl)-8-fluoro-1-phenyl-1H-pyrazolo[4,3-c]quinoline](/img/structure/B2426843.png)

![N-(2-Hydroxy-3-methoxy-2-methylpropyl)-11-oxo-1-azatricyclo[6.3.1.04,12]dodeca-4,6,8(12)-triene-6-sulfonamide](/img/structure/B2426846.png)
![5-[2-(2,6-Dioxopiperidin-3-yl)-1,3-dioxoisoindol-4-yl]oxypentanoic acid](/img/structure/B2426848.png)

![N-{4-[(difluoromethyl)sulfanyl]phenyl}-2-[2-(hydrazinecarbonyl)phenoxy]acetamide](/img/structure/B2426852.png)

